molecular formula C10H8ClNO4 B106447 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid CAS No. 17124-56-0

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Cat. No. B106447
CAS RN: 17124-56-0
M. Wt: 241.63 g/mol
InChI Key: MFDFGXAEYPOBHG-UHFFFAOYSA-N
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Description

The compound 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a derivative of benzoxazolone, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a fused benzene and oxazole ring. The presence of a chloro substituent and a propanoic acid group suggests that this compound could exhibit interesting chemical and biological properties, such as anti-auxin activity, as seen in similar structures .

Synthesis Analysis

The synthesis of related benzoxazolone derivatives typically involves the reaction of nucleophiles with chloro-substituted benzisothiazoles, followed by acid hydrolysis to yield the desired product . For instance, the synthesis of 3-oxo-1,2-benzisothiazolin-2-ylalkanoic acids, which share a similar core structure, was performed to study their role as anti-auxins . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of benzoxazolone derivatives can be calculated using computational methods such as Hartree–Fock and density functional theory (DFT) . These studies provide detailed information on the bond lengths, angles, and vibrational modes, which are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions Analysis

Compounds with the benzoxazolone core are known to react with various nucleophiles, leading to a range of substituted products . The reactivity can be influenced by the presence of substituents on the benzoxazolone ring, which can either activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives, such as solubility, melting point, and acidity, are influenced by the substituents on the ring system. For example, the introduction of a chloro group and a propanoic acid moiety could affect the compound's solubility in organic solvents and water, as well as its acidity . Additionally, these compounds have been shown to exhibit antimicrobial activity, which could be attributed to their structural features .

Scientific Research Applications

Antioxidant Capacity and Mechanisms

Research into the antioxidant properties of benzoxazole derivatives, such as those found in the ABTS/PP decolorization assay, suggests significant potential in understanding oxidative stress and its mitigation. These studies elucidate the reaction pathways that underlie antioxidant assays, important for developing new antioxidant compounds and assessing food and pharmaceutical antioxidant capacity (Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].

Synthesis and Chemical Properties

The synthesis and structural elucidation of benzoxazole derivatives are critical for developing novel materials and pharmaceuticals. Studies on the synthesis of 1,2-oxazines and benzoxazines outline methods that could potentially apply to creating derivatives of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, thereby contributing to the development of new chemical entities with unique properties (Sainsbury)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].

Biological Applications and Mechanisms

Benzoxazole derivatives have been explored for their potential in treating various diseases, including antimicrobial, anti-inflammatory, and neuroprotective effects. For instance, chlorogenic acid, a compound related by its phenolic nature, has demonstrated a wide array of biological activities, suggesting that structurally related compounds like 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid could have similar applications in pharmacology and as dietary supplements (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt].

Environmental and Industrial Applications

The role of benzoxazole derivatives in environmental science, particularly in the treatment of organic pollutants, has been acknowledged. The utilization of such compounds in enzymatic approaches for the remediation of wastewater highlights their potential environmental applications (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt].

Safety And Hazards

The safety and hazards associated with this compound are not specifically known. It’s always important to handle chemical compounds with care, following appropriate safety protocols123.


properties

IUPAC Name

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDFGXAEYPOBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424449
Record name 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

CAS RN

17124-56-0
Record name 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
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